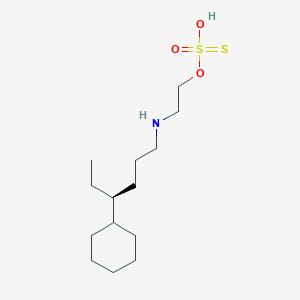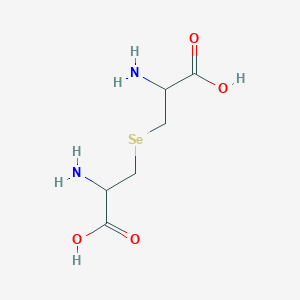
3,3'-Selanylbis(2-aminopropanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Selanylbis(2-aminopropanoic acid) is an organic compound with the molecular formula C6H12N2O4Se. It is a derivative of alanine, where two alanine molecules are linked via a selenium atom. This compound is known for its unique properties due to the presence of selenium, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Selanylbis(2-aminopropanoic acid) typically involves the reaction of selenocyanates with amino acids. One common method is the reaction of selenocyanic acid with 2-aminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the selenium bridge between the two amino acid molecules .
Industrial Production Methods
Industrial production of 3,3’-Selanylbis(2-aminopropanoic acid) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Selanylbis(2-aminopropanoic acid) undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3,3’-Selanylbis(2-aminopropanoic acid) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenium metabolism and its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the synthesis of selenium-based materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,3’-Selanylbis(2-aminopropanoic acid) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, reducing oxidative stress.
Enzyme Modulation: The compound can modulate the activity of selenium-dependent enzymes, influencing various biochemical pathways.
Gene Expression: It can affect the expression of genes involved in selenium metabolism and antioxidant defense.
Comparación Con Compuestos Similares
Similar Compounds
Selenomethionine: A selenium-containing analog of methionine.
Selenocystine: A dimer of selenocysteine, similar to 3,3’-Selanylbis(2-aminopropanoic acid) but with different properties.
Uniqueness
3,3’-Selanylbis(2-aminopropanoic acid) is unique due to its specific structure, where two alanine molecules are linked via a selenium atom. This unique linkage imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
19641-75-9 |
|---|---|
Fórmula molecular |
C6H12N2O4Se |
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
2-amino-3-(2-amino-2-carboxyethyl)selanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4Se/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
Clave InChI |
AKHDCUIIFPFSCM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)[Se]CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


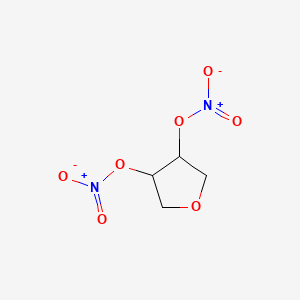

![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)

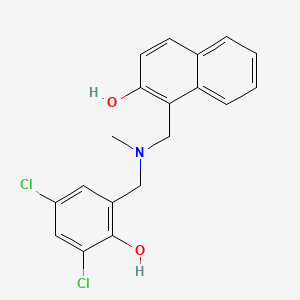
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

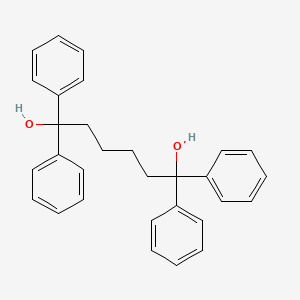
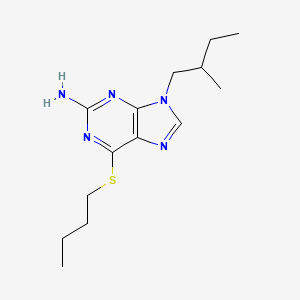
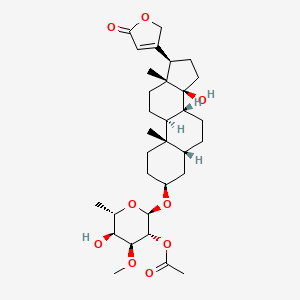

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
